Zhigang Li,
Zongyao Qian,
Shaoyang Hu,
Tingting Gong,
Qiming Xian
PMID: 30195167
DOI:
10.1016/j.chemosphere.2018.08.159
Abstract
In this study, the molecularly imprinted polymers (MIPs) with high specific surface area and extraction efficiency of N-Nitrosodiphenylamine (NDPhA) were successfully prepared and a highly sensitive and selective method was developed for determination of NDPhA in water samples using MIPs solid-phase extraction (SPE) coupled with gas chromatography mass spectrometry (GC-MS) detection. The MIPs were successfully prepared using the method of precipitation polymerization and using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and N, N-Diphenylformamide as the template molecule. The newly synthesized MIPs were characterized and used as SPE sorbents. Under the optimized conditions, the average recoveries of NDPhA spiked in ultrapure water were higher than 94% ± 2.9% at three different concentrations and the limit of detection and limit of quantitation were 0.8 ng L
and 2.4 ng L
, respectively. Moreover, the high selectivity of MIPs was attained and the satisfactory recoveries of NDPhA which were spiked in to real samples were achieved in the range of 92-107% with relative standard deviations (RSDs) within 0.3-7.9%. The low levels of NDPhA were detected in the two of twelve wastewater samples with concentrations of 5.6 ng L
and 3.6 ng L
with RSDs of 5.6% and 2.8%, respectively. The developed MIP-SPE method was proved to be practically feasible for selective extraction and enrichment of NDPhA in real water samples.
Hana Mestankova,
Austa M Parker,
Nadine Bramaz,
Silvio Canonica,
Kristin Schirmer,
Urs von Gunten,
Karl G Linden
PMID: 26900972
DOI:
10.1016/j.watres.2015.12.048
Abstract
The removal of emerging contaminants during water treatment is a current issue and various technologies are being explored. These include UV- and ozone-based advanced oxidation processes (AOPs). In this study, AOPs were explored for their degradation capabilities of 25 chemical contaminants on the US Environmental Protection Agency's Contaminant Candidate List 3 (CCL3) in drinking water. Twenty-three of these were found to be amenable to hydroxyl radical-based treatment, with second-order rate constants for their reactions with hydroxyl radicals (OH) in the range of 3-8 × 10(9) M(-1) s(-1). The development of biological activity of the contaminants, focusing on mutagenicity and estrogenicity, was followed in parallel with their degradation using the Ames and YES bioassays to detect potential changes in biological effects during oxidative treatment. The majority of treatment cases resulted in a loss of biological activity upon oxidation of the parent compounds without generation of any form of estrogenicity or mutagenicity. However, an increase in mutagenic activity was detected by oxidative transformation of the following CCL3 parent compounds: nitrobenzene (OH, UV photolysis), quinoline (OH, ozone), methamidophos (OH), N-nitrosopyrolidine (OH), N-nitrosodi-n-propylamine (OH), aniline (UV photolysis), and N-nitrosodiphenylamine (UV photolysis). Only one case of formation of estrogenic activity was observed, namely, for the oxidation of quinoline by OH. Overall, this study provides fundamental and practical information on AOP-based treatment of specific compounds of concern and represents a framework for evaluating the performance of transformation-based treatment processes.
Marilene Silva Oliveira,
Ashwini A Ghogare,
Inna Abramova,
Edyta M Greer,
Fernanda Manso Prado,
Paolo Di Mascio,
Alexander Greer
PMID: 26000876
DOI:
10.1021/acs.joc.5b00633
Abstract
The detection of an oxygen-atom photoexchange process of N-nitrosamines is reported. The photolysis of four nitrosamines (N-nitrosodiphenylamine 1, N-nitroso-N-methylaniline 2, N-butyl-N-(4-hydroxybutyl)nitrosamine 3, and N-nitrosodiethylamine 4) with ultraviolet light was examined in an (18)O2-enriched atmosphere in solution. HPLC/MS and HPLC-MS/MS data show that (18)O-labeled nitrosamines were generated for 1 and 2. In contrast, nitrosamines 3 and 4 do not exchange the (18)O label and instead decomposed to amines and/or imines under the conditions. For 1 and 2, the (18)O atom was found not to be introduced by moisture or by singlet oxygen [(18)((1)O2 (1)Δg)] produced thermally by (18)O-(18)O labeled endoperoxide of N,N'-di(2,3-hydroxypropyl)-1,4-naphthalene dipropanamide (DHPN(18)O2) or by visible-light sensitization. A density functional theory study of the structures and energetics of peroxy intermediates arising from reaction of nitrosamines with O2 is also presented. A reversible head-to-tail dimerization of the O-nitrooxide to the 1,2,3,5,6,7-hexaoxadiazocane (30 kcal/mol barrier) with extrusion of O═(18)O accounts for exchange of the oxygen atom label. The unimolecular cyclization of O-nitrooxide to 1,2,3,4-trioxazetidine (46 kcal/mol barrier) followed by a retro [2 + 2] reaction is an alternative, but higher energy process. Both pathways would require the photoexcitation of the nitrooxide.
Hana Mestankova,
Kristin Schirmer,
Silvio Canonica,
Urs von Gunten
PMID: 25240607
DOI:
10.1016/j.watres.2014.08.012
Abstract
Development of mutagenicity of five N-nitrosamines (N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosopyrrolidine (NPYR) and N-nitrosodiphenylamine (NDPhA)) was investigated during oxidative processes involving UV-photolysis, ozone and OH radicals. The mutagenicity was detected by the Ames test with 3 different strains, TA98, TAMix and YG7108, a strain which is sensitive for N-nitrosamines, in presence and absence of metabolic activation (S9). UV photolysis of mutagenic N-nitrosamines (NDMA, NDEA, NDPA and NPYR) leads to the removal of their specific mutagenic activity as detected in YG7108 in the presence of S9. A formation of mutagens during UV photolysis was detected only in case of NDPhA in the strain TA98. Oxidation products of NDMA, NDEA and NDPhA did not show any significant mutagenicity in the strains used, whereas oxidation of NDPA and NPYR by hydroxyl radicals seems to lead to the formation of direct mutagens (mutagenic in the absence of S9) in YG7108 and TAMix. Oxidation by hydroxyl radicals of N-nitrosamines with chains longer than ethyl can mimic metabolic activation of N-nitrosamines in vivo.
Minju Lee,
Yunho Lee,
Fabian Soltermann,
Urs von Gunten
PMID: 23891540
DOI:
10.1016/j.watres.2013.05.031
Abstract
Despite their potential carcinogenicity and probable formation during water disinfection processes, little is known about the occurrence of other nitro(so) compounds than a few specific N-nitroso compounds such as N-nitrosodimethylamine (NDMA). An analytical method was developed to monitor various nitro(so) compounds including N-nitrosamines based on the Griess colorimetric determination of nitrite generated by UV-254 nm photolysis of nitro(so) compounds after separation by HPLC (HPLC-Post Column UV photolysis/Griess reaction (HPLC-PCUV)). To differentiate N-nitro(so) compounds (i.e. UV-labile) from other nitro(so) and N-containing compounds (i.e. UV-resistant), a pre-treatment was established by photolyzing solid-phase extracted samples at 254 nm (1000 mJ/cm(2)) and thus removing N-nitro(so) compounds selectively. Considering a 1000-fold concentration factor and extraction efficiencies (57-83%) during solid phase extraction, the method detection limits ranged from 4 to 28 ng/L for dimethylnitramine and eight N-nitrosamines (EPA 8270 nine nitrosamines mixture except for N-nitrosodiphenylamine). For four pool waters, the UV-resistant groups accounted for more than 78% of the estimated total concentration of nitro(so) and other N-containing compounds (6.1-48.6 nM). Only one unknown UV-labile compound was detected in one pool water (2.0-7.9 nM). NDMA was most frequently detected and N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA) were additionally detected in one pool water. Chloramination of a secondary wastewater effluent with NDMA (0.2 nM) and UV-resistant compounds (7.9 nM) from a pilot-scale municipal wastewater treatment plant led to a significant formation of not only unidentified UV-resistant compounds (67.8 nM) and UV-labile compounds (14.6 nM), but also identified nitrosamines such as NDMA (4.3 nM), N-nitrosopiperidine (1.8 nM), NDPA (0.5 nM), and NDBA (0.5 nM). Overall, the novel HPLC-PCUV system is a powerful screening tool for the detection of (un)known N-nitro(so) as well as other nitro(so) and UV-induced nitrite-producing compounds.
Darol E Dodd,
Linda J Pluta,
Mark A Sochaski,
Kathleen A Funk,
Russell S Thomas
PMID: 22893110
DOI:
10.1002/jat.2798
Abstract
Female Fischer 344 (F344) rats were exposed to N-nitrosodiphenylamine (NDPA) by dietary feed at concentrations of 0, 250, 1000, 2000, 3000 or 4000 ppm for 5 days, 2, 4 and 13 weeks duration. Endpoints evaluated included clinical observations, body weights, urinary bladder weights, blood NDPA, gross pathology and urinary bladder histopathology. There were no NDPA exposure-related clinical signs of toxicity. The mean body weight decreased 3% to 5% compared with the control in the 4000 ppm group during study weeks 2 through to 13. Statistically significant increases in urinary bladder weight were observed as early as after 5 days exposure and were concentration dependent at ≥ 3000 ppm. NDPA-related urinary bladder microscopic alterations consisted of mixed cell infiltrates, increased mitosis, increased necrosis of epithelial cells, diffuse and/or nodular transitional epithelial hyperplasia and squamous metaplasia of transitional epithelium. These changes affected only rats exposed to NDPA concentrations ≥ 2000 ppm. Blood NDPA concentrations were negligible in animals exposed to ≤ 1000 ppm and ranged from 0.12 to 0.19 µg ml(-1) in rats of the ≥ 2000 ppm groups at the 5 days and 2 weeks time points. A no observable adverse effect level (NOAEL) of 1000 ppm NDPA (60 mg kg(-1) day(-1) ) was selected based on the absence of urinary bladder histopathology.
Wenjun Zhou,
Linjie Lou,
Lifang Zhu,
Zhimin Li,
Lizhong Zhu
PMID: 23513442
DOI:
10.1016/s1001-0742(11)60926-1
Abstract
Disinfection by-products (DBPs) in drinking water have caused worldwide concern due to their potential carcinogenic effects. The formation of phenazine from diphenylamine (DPhA) chloramination was studied and its cytotoxicities for two human cancer cells were also investigated. Phenazine was detected synchronously with the consumption of DPhA by chloramination, which further confirmed that the new DBP phenazine can be produced along with N-nitrosodiphenylamine (NDPhA) from DPhA chloramination. The formation of phenazine had a maximum molar yield with solution pH increasing from 5.0 to 9.0, with phenazine as the main product for DPhA chloramination at lower pH, but higher pH favored the formation of NDPhA. Thus, solution pH is the key factor in controlling the formation of phenazine and NDPhA. Both the initial DPhA and chloramine concentrations did not show a significant effect on the molar yields of phenazine, although increasing the chloramine concentration could speed up the reaction rate of DPhA with chloramines. The cytotoxicity assays showed that phenazine had significant cell-specific toxicity towards T24 (bladder cancer cell lines) and HepG2 (hepatic tumor cell lines) cells with IC50 values of 0.50 and 2.04 mmol/L, respectively, and T24 cells being more sensitive to phenazine than HepG2 cells. The IC50 values of phenazine, DPhA, and NDPhA for T24 cells were of the same order of magnitude and the cytotoxicity of phenazine for T24 cells was slightly lower than that of NDPhA (IC50, 0.16 mmol/L), suggesting that phenazine in drinking water may have an adverse effect on human health.